1-(2-Fluoro-3-hydroxyphenyl)ethanone
Overview
Description
1-(2-Fluoro-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the second position and a hydroxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)ethanone: Lacks the fluoro group, which may result in different reactivity and biological activity.
1-(3-Fluoro-4-hydroxyphenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
1-(2-fluoro-3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQLBLUQZYGIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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